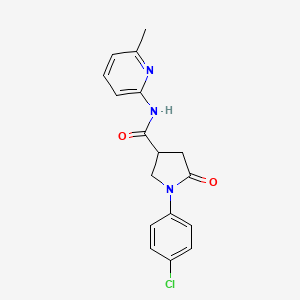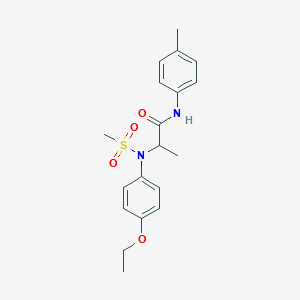![molecular formula C19H16FN3O6S2 B3975922 N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3975922.png)
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community. This compound is commonly referred to as FN1 and has been studied extensively due to its potential applications in various fields of research. In
Applications De Recherche Scientifique
FN1 has been studied extensively due to its potential applications in various fields of research. One of the main applications of FN1 is in the field of cancer research. Studies have shown that FN1 has potent anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer. FN1 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is crucial for preventing the growth and spread of cancer.
Mécanisme D'action
The mechanism of action of FN1 involves the inhibition of several enzymes and pathways that are involved in cancer cell growth and survival. FN1 has been shown to inhibit the activity of carbonic anhydrase IX, which is an enzyme that is overexpressed in many types of cancer and plays a crucial role in tumor growth and survival. FN1 also inhibits the activity of Hsp90, which is a chaperone protein that is essential for the stability and function of many oncogenic proteins. By inhibiting these enzymes, FN1 disrupts the pathways that are essential for cancer cell growth and survival, leading to apoptosis.
Biochemical and Physiological Effects:
FN1 has been shown to have several biochemical and physiological effects in various cell types. Studies have shown that FN1 can induce apoptosis in cancer cells, but it also has anti-inflammatory and anti-angiogenic properties. FN1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are molecules that play a crucial role in the inflammatory response. FN1 also inhibits the formation of new blood vessels, which is a process known as angiogenesis that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
FN1 has several advantages and limitations for lab experiments. One of the main advantages is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. FN1 is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of FN1 is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments. Additionally, FN1 has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for research on FN1. One of the main directions is to further explore its potential applications in cancer therapy. Studies have shown that FN1 has potent anti-cancer activity, but more research is needed to determine its effectiveness in vivo and its potential side effects. Another future direction is to explore the potential applications of FN1 in other fields of research, such as inflammation and angiogenesis. Overall, FN1 has significant potential for various research applications and warrants further investigation.
Propriétés
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O6S2/c1-13-2-9-18(12-19(13)23(24)25)31(28,29)22-16-7-10-17(11-8-16)30(26,27)21-15-5-3-14(20)4-6-15/h2-12,21-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRBARMCAYMDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2,3-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazole](/img/structure/B3975855.png)
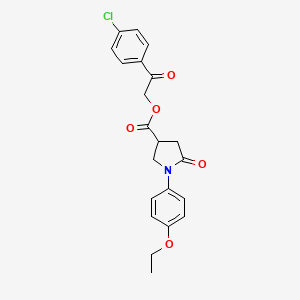

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B3975885.png)
![N-benzyl-2,5-dichloro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975894.png)
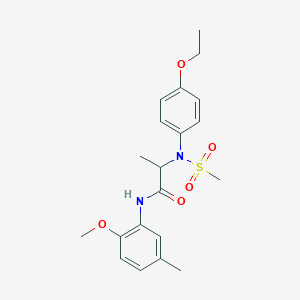
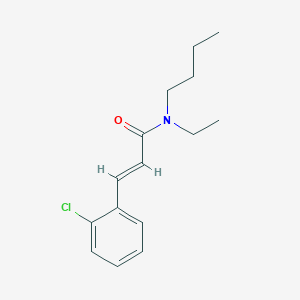
![4,4'-[(3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3975921.png)
